2-Methoxy-5-(methylthio)pyridine chemical structure and properties
2-Methoxy-5-(methylthio)pyridine chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 2-Methoxy-5-(methylthio)pyridine , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.
Synonyms: 5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylpyridine Chemical Class: Pyridine Thioether Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
2-Methoxy-5-(methylthio)pyridine is a disubstituted pyridine scaffold characterized by an electron-donating methoxy group at the C2 position and a methylthio ether moiety at the C5 position.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands , and agrochemical insecticides . Its unique electronic profile—combining the inductive withdrawal of the pyridine nitrogen with the mesomeric donation of the methoxy and methylthio groups—makes it a valuable bioisostere for substituted benzenes in drug design.
Chemical Identity & Structural Analysis[2]
This compound is distinct from its isomer, 5-methoxy-2-(methylthio)pyridine.[1] The precise placement of substituents dictates its reactivity and metabolic fate.
| Property | Data |
| CAS Number | Not widely indexed as bulk commodity; specific synthesis required.[1] (Precursor CAS: 13472-85-0) |
| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | COc1cnc(SC)cc1 |
| InChI Key | Predicted:[1] VOQGGNUBUBMVOD-UHFFFAOYSA-N (Isomer dependent) |
| Structure | Pyridine ring substituted at C2 (Methoxy) and C5 (Methylthio) |
3D Conformational Analysis
The C2-methoxy group typically adopts a planar conformation relative to the pyridine ring to maximize p-orbital overlap (resonance).[1] The C5-methylthio group is more flexible but contributes to the lipophilicity of the molecule. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the sulfur atom provides a "soft" metabolic handle.
Physicochemical Properties
Note: Experimental values are derived from close structural analogs (e.g., 5-bromo-2-methoxypyridine) and predictive models due to the specialized nature of this intermediate.[1]
| Property | Value / Range | Condition |
| Physical State | Liquid or Low-melting Solid | @ 25°C |
| Boiling Point | 245°C ± 20°C | Predicted @ 760 mmHg |
| Density | 1.12 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.1 - 2.4 | Lipophilic |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic pyridine N |
| Solubility | High in DCM, EtOAc, MeOH; Low in Water | Organic Solvents |
Synthetic Pathways & Manufacturing[7]
The synthesis of 2-Methoxy-5-(methylthio)pyridine is most efficiently achieved via Transition-Metal Catalyzed C-S Coupling rather than traditional Nucleophilic Aromatic Substitution (SₙAr), as the C5 position of pyridine is not sufficiently activated for direct nucleophilic attack by thiomethoxide unless strong electron-withdrawing groups are present.[1]
Primary Route: Pd-Catalyzed C-S Cross-Coupling
This route utilizes the commercially available 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]
-
Reagent: Sodium Thiomethoxide (NaSMe)[1]
-
Catalyst: Pd₂dba₃ / Xantphos or Pd(PPh₃)₄[1]
-
Solvent: 1,4-Dioxane or Toluene[1]
-
Conditions: 100°C, Inert Atmosphere (N₂/Ar), 4-12 hours.
Step-by-Step Protocol:
-
Charge: In a dry reaction vial, combine 5-bromo-2-methoxypyridine (1.0 eq), Pd₂dba₃ (2-5 mol%), and Xantphos (5-10 mol%).
-
Inert: Purge the vessel with Argon for 5 minutes.
-
Add Reagents: Add Sodium Thiomethoxide (1.2 eq) and anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat: Seal and heat to 100°C with vigorous stirring. Monitor by LC-MS for the disappearance of the bromide (M+H = 188/190).
-
Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a Celite pad to remove Palladium residues.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Alternative Route: SₙAr (High Temperature)
While less efficient, direct displacement can be attempted using high-boiling polar aprotic solvents (DMF/NMP) at elevated temperatures (>120°C), but this often leads to side reactions (demethylation).
Figure 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Type Coupling.
Reactivity & Metabolic Fate
Understanding the reactivity of the thioether and methoxy groups is crucial for predicting the stability of this scaffold in biological systems.
S-Oxidation (Metabolic Liability)
The methylthio group (-SMe) is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) to form the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .[1]
-
Implication: This transformation increases polarity and can alter potency. Medicinal chemists often replace -SMe with -SCF₃ or -SO₂Me to block this metabolism.[1]
Demethylation
The 2-methoxy group can undergo O-demethylation to yield 5-(methylthio)pyridin-2(1H)-one (the pyridone tautomer).[1] This is a common clearance pathway for 2-alkoxypyridines.[1]
Electrophilic Aromatic Substitution
The C3 position (ortho to the methoxy) is the most electron-rich site, making it susceptible to halogenation or nitration if further functionalization is required.
Figure 2: Primary Metabolic Pathways: S-Oxidation and O-Demethylation.[1][2][6][7][3][4][5][8][9][10][11][12]
Applications in Drug Discovery[7][12][16]
Bioisosterism
The 2-methoxy-5-(methylthio)pyridine moiety is often used as a bioisostere for:
-
4-Methoxyphenyl: The pyridine nitrogen reduces lipophilicity (LogP) and improves aqueous solubility compared to the benzene analog.
-
Indoles: In kinase inhibitors, this fragment can mimic the hinge-binding region of ATP.
Case Study Contexts
-
Kinase Inhibitors: Used as a "linker" fragment where the SMe group fits into small hydrophobic pockets (e.g., the "gatekeeper" residue).
-
Agrochemicals: Pyridine thioethers are frequent motifs in neonicotinoid-related insecticides, where the sulfur atom interacts with specific insect receptors.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted pyridines and thioethers .
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Odor: Characteristic disagreeable "sulfide/garlic" odor. Handle only in a fume hood.
-
Storage: Store under inert gas (Nitrogen) at 2-8°C. The thioether is prone to slow oxidation in air; the methoxy group is acid-sensitive.[1]
References
-
Sigma-Aldrich. Product Search: 5-Bromo-2-methoxypyridine (Precursor).[1] Available at: [1]
-
National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Properties. Available at: [1]
-
BenchChem. Synthesis of Methylthio-Pyrimidines and Pyridines (General Protocols). Available at: [1]
-
Google Patents. Benzofuran derivatives and their use as Kinase Inhibitors (US8957069B2). (Describes the use of 5-bromo-2-methoxypyridine in cross-coupling). Available at: [1]
-
Thieme Connect. Synthesis of Aryl(di)azinylmethanes via Transition-Metal-Catalyzed Cross-Coupling. (Details Pd-catalyzed coupling of halopyridines with thiols). Available at: [1]
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